
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Overview
Description
3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound featuring a benzothiophene core with multiple substituents, including chlorine, fluorine, and a thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the cyclization of a suitable precursor containing sulfur and a halogenated aromatic ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce by-products.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacokinetic properties.
Reaction Conditions | Product | Reference |
---|---|---|
6M HCl, reflux, 12 hours | 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | |
2M NaOH, 80°C, 8 hours | 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylate (sodium salt) |
The carboxylic acid derivative is a precursor for further functionalization, such as esterification or coupling reactions .
Nucleophilic Substitution at Chlorine
The electron-withdrawing benzothiophene ring activates the chlorine atom at position 3 for nucleophilic aromatic substitution (SNAr).
Fluorine at position 6 remains inert under mild conditions due to its strong C–F bond but may participate in harsh fluorination reactions .
Thiazoline Ring Modifications
The 4,5-dihydrothiazole (thiazoline) ring exhibits reactivity typical of saturated heterocycles:
Oxidation
Controlled oxidation converts the thiazoline to a thiazole, enhancing aromaticity:
This reaction increases the compound’s planarity, potentially improving target binding .
Alkylation/Acylation
The secondary amine in the thiazoline reacts with electrophiles:
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Alkylation : Treatment with methyl iodide (CH₃I) in THF yields N-methylated derivatives.
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Acylation : Acetyl chloride (AcCl) in pyridine forms the corresponding acetamide .
Electrophilic Aromatic Substitution (EAS)
Reagent | Conditions | Position | Reference |
---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2 hours | Position 5 | |
SO₃/H₂SO₄ | 100°C, 6 hours | Position 4 |
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
Condensation Reactions
The carboxamide’s NH group reacts with aldehydes to form Schiff bases, which are intermediates in heterocyclic synthesis:
These imines are precursors for thiazolidinones or oxadiazoles under cyclocondensation .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiazoline ring, generating thiyl radicals that dimerize or trap oxygen . This property is relevant in photodynamic therapy research.
Scientific Research Applications
Antimicrobial Applications
Research indicates that 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Mycobacterium tuberculosis | 10 µg/mL |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Anticancer Potential
The anticancer efficacy of this compound has been evaluated through in vitro studies using various cancer cell lines. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).
Table 2: Anticancer Activity Data
The results indicate that the compound induces apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Case Study: Molecular Docking Analysis
A study utilized Schrodinger software to perform molecular docking simulations against various targets such as:
- 5-Lipoxygenase (5-LOX) : The compound showed a strong binding affinity, indicating potential as an anti-inflammatory agent.
This insight suggests that further structural optimization could enhance its efficacy and specificity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological responses. The exact molecular pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-Chloro-4-(1,3-thiazol-2-yl)pyrimidine
3-Chloro-N-(3,5-dihydro-1,3-thiazol-2-yl)benzamide
6-Fluoro-1-benzothiophene-2-carboxamide
Uniqueness: 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific combination of substituents and the presence of both fluorine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity.
Biological Activity
The compound 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₃ClF N₃OS
- Molecular Weight : 319.80 g/mol
- IUPAC Name : this compound
The presence of a thiazole ring and a benzothiophene moiety contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds containing thiazole derivatives exhibit significant antibacterial properties. For instance, the related compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine showed promising results against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 4 |
E. coli | 8 |
This table illustrates the antibacterial potency of the compound against selected pathogens.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively explored. In vitro studies have indicated that certain thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer) cells. For example, thiazole derivatives have shown IC50 values indicating significant reduction in cell viability .
Compound | Cell Line | IC50 (µg/mL) | Effectiveness (%) |
---|---|---|---|
This compound | Caco-2 | 20.6 | 39.8 |
A549 | 35.0 | 31.9 |
The above table summarizes the anticancer activity of the compound against specific cell lines.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the synthesis of various thiazole derivatives and their antimicrobial activities against resistant strains of bacteria. The synthesized compounds showed effectiveness in inhibiting growth in methicillin-resistant S. aureus .
- Cytotoxicity Studies : Research focusing on structure–activity relationships (SAR) indicated that modifications on the thiazole ring significantly impact cytotoxicity against cancer cell lines. For instance, the introduction of electron-donating groups enhanced the activity against Caco-2 cells .
- Mechanism of Action : Preliminary investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, although further studies are required to elucidate this mechanism fully .
Properties
IUPAC Name |
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYIHXHWMONCNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345953 | |
Record name | 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750621-19-3 | |
Record name | 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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